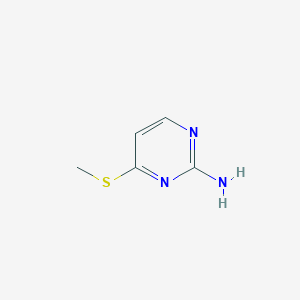

4-(Methylsulfanyl)pyrimidin-2-amine

Vue d'ensemble

Description

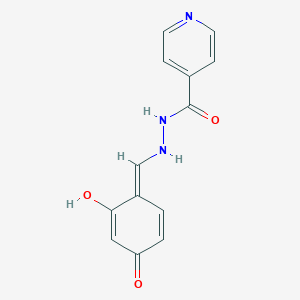

Synthesis Analysis 4-(Methylsulfanyl)pyrimidin-2-amine and its derivatives have been synthesized through various methods. A notable approach involves the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to different polymorphic forms and functional derivatives through reactions involving hydrogen bonds and aromatic pi-pi interactions (Glidewell, Low, Marchal, & Quesada, 2003). Another method reported is the reaction of 2-(methylsulfanyl)pyrimidin-4-amine with specific derivatives of Meldrum’s acid, yielding compounds with a bicyclic 4H-pyrimido[1,6-a]pyrimidine system (Huang, Richardson, Rui, Rheingold, & Yanovsky, 2009).

Molecular Structure Analysis The molecular structure of 4-(Methylsulfanyl)pyrimidin-2-amine derivatives has been extensively studied. For instance, the crystal structure analysis of derivatives shows various forms of hydrogen bonding and aromatic interactions, contributing to their molecular stability and polymorphic characteristics (Glidewell et al., 2003).

Chemical Reactions and Properties The chemical behavior of 4-(Methylsulfanyl)pyrimidin-2-amine includes its involvement in benzylation and nitrosation reactions, leading to the formation of different functional groups and structures, as observed in the formation of benzyl and nitroso derivatives (Glidewell et al., 2003).

Physical Properties Analysis The physical properties, such as crystallinity and polymorphism, of the derivatives of 4-(Methylsulfanyl)pyrimidin-2-amine, are influenced by their molecular interactions, like hydrogen bonds and pi-pi stacking, as demonstrated in different structural analyses (Glidewell et al., 2003).

Chemical Properties Analysis The chemical properties of 4-(Methylsulfanyl)pyrimidin-2-amine derivatives are characterized by their reactivity in various chemical reactions, such as cycloadditions and condensations. These reactions lead to a variety of compounds with potential pharmaceutical applications, as indicated by their synthesis methods and reaction mechanisms (Huang et al., 2009).

Applications De Recherche Scientifique

Chemical Structure and Properties : The reaction of 2-(methylsulfanyl)pyrimidin-4-amine with other chemicals can lead to the formation of new compounds with unique structures and properties. For example, the reaction with the 5-(methoxyvinylidene) derivative of Meldrum’s acid results in a compound with a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, featuring a coplanar molecular structure and specific bond-length distribution (Huang et al., 2009).

Polymorphism and Crystallography : 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one exhibits polymorphism, with different forms showing unique hydrogen-bonding patterns and molecular arrangements in crystal structures. These differences in molecular arrangement have implications for the physical properties of the compounds (Glidewell et al., 2003).

Synthesis and Applications in Drug Design : The title compound, C13H17N5OS, obtained from cycloaddition and N-methylation reactions involving 2-(methylsulfanyl)pyrimidin-4-yl derivatives, shows potential for applications in drug design due to its unique molecular geometry and intramolecular hydrogen bonding (Liu et al., 2009).

Nucleophilic Displacement Reactions : The nucleophilic displacement of a methylsulfanyl group on pyrimidin-4-one scaffolds, achieved through oxidation, demonstrates the potential for introducing amino groups and forming new carbon-carbon bonds. This process is significant for the synthesis of novel compounds with potential pharmaceutical applications (Kikelj et al., 2010).

Solid-Phase Synthesis : A novel solid-phase method for synthesizing 4-methyl-pyrido[2,3-d]pyrimidin-7-one compounds with two diversity points has been described. This method is significant for generating a wide range of compounds efficiently, which is useful in drug discovery and development (Angiolini et al., 2005).

Fluorescence Applications : Certain pyrimidine derivatives, like 2-substituted indeno[1,2-d]pyrimidin-5-ones, exhibit fluorescence in the solid state. This property is of interest for developing new fluorescent materials and sensors (Hagimori et al., 2016).

Inhibitory Effects on Corrosion : Benzylidene-pyrimidin-2-yl-amine derivatives demonstrate good corrosion inhibition for mild steel in hydrochloric acid solutions. Understanding these inhibitory effects is important for developing new corrosion-resistant materials and coatings (Ashassi-Sorkhabi et al., 2005).

Biomedical Imaging : A Cd2+ fluorescence probe based on the pyridine-pyrimidine structure, 4-(methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine, demonstrates selective turn-on response toward Cd2+ over other metal ions, showing potential for detecting and tracking cadmium in cells and tissues (Hagimori et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

4-methylsulfanylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGVQKUDTNRETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285930 | |

| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfanyl)pyrimidin-2-amine | |

CAS RN |

1073-54-7 | |

| Record name | 4-(Methylthio)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)

![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)